molecular formula C18H18BrNO2 B1293338 3'-Bromo-2-morpholinomethyl benzophenone CAS No. 898750-29-3

3'-Bromo-2-morpholinomethyl benzophenone

Cat. No.: B1293338
CAS No.: 898750-29-3
M. Wt: 360.2 g/mol
InChI Key: LFIBXRXNPSJMLJ-UHFFFAOYSA-N
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Description

3’-Bromo-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol . It is characterized by the presence of a bromine atom at the 3’ position of the benzophenone core and a morpholinomethyl group at the 2’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2-morpholinomethyl benzophenone typically involves the bromination of 2-morpholinomethyl benzophenone. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ position. The general synthetic route can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-2-morpholinomethyl benzophenone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl benzophenone derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3’-Bromo-2-morpholinomethyl benzophenone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Bromo-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The bromine atom and morpholinomethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound can modulate biological pathways by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinomethyl benzophenone: Lacks the bromine atom at the 3’ position, resulting in different reactivity and applications.

    3’-Chloro-2-morpholinomethyl benzophenone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    3’-Fluoro-2-morpholinomethyl benzophenone:

Uniqueness

3’-Bromo-2-morpholinomethyl benzophenone is unique due to the presence of the bromine atom, which enhances its reactivity and allows for selective functionalization. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

(3-bromophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIBXRXNPSJMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643534
Record name (3-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-29-3
Record name (3-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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